2-(2,4-Dimethylphenoxy)acetic acid
Description
2-(2,4-Dimethylphenoxy)acetic acid is a chemical compound studied for various properties and reactions. It's related structurally and functionally to a group of organic compounds involving phenoxy and acetic acid moieties.
Synthesis Analysis
The synthesis involves the reaction of 2,4-dimethylphenol with 2-chloropropionic acid in the presence of an alkali. This reaction is followed by polyphosphoric acid cyclisation, leading to the formation of the compound. The synthesized compound is confirmed through spectroscopic methods, such as IR and NMR, which indicate the disappearance of acidic OH signals and the appearance of ester C=O bands, confirming the formation of the desired product (Hogale, Shirke, & Kharade, 1995).
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-carboxyphenoxy)acetic acid, has been studied using X-ray diffraction, which shows one-dimensional zig-zag polymers extended through hydrogen bonding. These structures help understand the molecular framework and bonding in similar compounds like 2-(2,4-Dimethylphenoxy)acetic acid (Byriel, Lynch, Smith, & Kennard, 1991).
Chemical Reactions and Properties
The chemical reactions primarily involve nucleophilic acylation and subsequent intramolecular cyclisation, leading to various products based on the reaction conditions and the reactants used. The presence of the dimethylphenoxy group impacts the reactivity and the type of chemical transformations the compound can undergo (Hogale, Shirke, & Kharade, 1995).
Scientific Research Applications
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Chemical Synthesis
- Application : “2-(2,4-Dimethylphenoxy)acetic acid” is used in the synthesis of various chemical compounds .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis process. Typically, it involves reaction with other chemical reagents under controlled conditions .
- Results : The outcomes of these synthesis processes are new chemical compounds with potentially useful properties .
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Pharmacological Research
- Application : There has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- Method : This involves the synthesis of phenoxy acetamide derivatives, followed by testing for pharmacological activity .
- Results : The results of these studies can lead to the discovery of new therapeutic agents .
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Toxicology
- Application : “2-(2,4-Dimethylphenoxy)acetic acid” has been studied in the field of toxicology .
- Method : This typically involves exposure of biological systems to the compound, followed by assessment of any toxic effects .
- Results : The results of these studies contribute to our understanding of the safety and potential risks associated with exposure to this compound .
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZHWXWLUGOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158083 | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)acetic acid | |
CAS RN |
13334-49-1 | |
Record name | 2-(2,4-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13334-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013334491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13334-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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